1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone
Description
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone is a pyrrole-derived ketone featuring ethyl substituents at the 3- and 5-positions of the heterocyclic ring. Pyrrole derivatives are pivotal in medicinal and materials chemistry due to their electron-rich aromatic systems, which facilitate interactions with biological targets or conductive materials.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(3,5-diethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8-6-9(5-2)11-10(8)7(3)12/h6,11H,4-5H2,1-3H3 |
InChI Key |
CVLZYEMRSYARAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N1)C(=O)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diethylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-ethanol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Diethyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Key Structural Insights:
- Pyrazole analogs (e.g., CAS 1123-48-4) exhibit distinct electronic properties due to the nitrogen-rich heterocycle .
- Heterocycle Core : Pyrroles are more electron-rich than pyrazoles, affecting reactivity in electrophilic substitution reactions .
Physical and Chemical Properties
- Solubility: The dimethyl-pyrrole analog (C₈H₁₁NO) is likely more water-soluble than the diethyl derivative due to reduced hydrophobicity. The thiadiazole-containing compound () has a measured solubility of 43.6 µg/mL at pH 7.4, suggesting that bulkier substituents or sulfur atoms may reduce solubility .
- Boiling Point: No direct data for the diethyl compound, but ethyl substituents typically elevate boiling points compared to methyl analogs due to increased molecular weight and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
